molecular formula C17H19N B14119680 2-(1-Phenylethenyl)-6-(propan-2-yl)aniline

2-(1-Phenylethenyl)-6-(propan-2-yl)aniline

Cat. No.: B14119680
M. Wt: 237.34 g/mol
InChI Key: PQCHAVCTVOPIFQ-UHFFFAOYSA-N
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Description

2-(1-Phenylethenyl)-6-(propan-2-yl)aniline is an organic compound with the molecular formula C17H19N It is characterized by the presence of a phenylethenyl group and a propan-2-yl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylethenyl)-6-(propan-2-yl)aniline typically involves the reaction of aniline derivatives with appropriate alkylating agents. One common method is the alkylation of 2-(1-phenylethenyl)aniline with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to enhance the reaction efficiency. The reaction conditions are optimized to minimize by-products and maximize the desired product yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylethenyl)-6-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or nitro derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or nitrated products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones, nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(1-Phenylethenyl)-6-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Phenylethenyl)-6-(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenylethynyl)aniline
  • 2-(Phenylethyl)aniline
  • 2-(Phenylpropyl)aniline

Uniqueness

2-(1-Phenylethenyl)-6-(propan-2-yl)aniline is unique due to the presence of both phenylethenyl and propan-2-yl groups, which confer distinct chemical and physical properties. This structural combination is not commonly found in other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

2-(1-phenylethenyl)-6-propan-2-ylaniline

InChI

InChI=1S/C17H19N/c1-12(2)15-10-7-11-16(17(15)18)13(3)14-8-5-4-6-9-14/h4-12H,3,18H2,1-2H3

InChI Key

PQCHAVCTVOPIFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(=C)C2=CC=CC=C2)N

Origin of Product

United States

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